Benzenepropanoic acid, 4-hydroxy-2-iodo-
Description
Properties
Molecular Formula |
C9H9IO3 |
|---|---|
Molecular Weight |
292.07 g/mol |
IUPAC Name |
3-(4-hydroxy-2-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H9IO3/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13) |
InChI Key |
VHUKEEXUFRGQJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)I)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
- Catalyst System : The cyclopentadienyl iridium complex [Cp*IrCl₂]₂ (5 mol%) serves as the catalyst, with AgBF₄ (20 mol%) as an additive.
- Iodinating Agent : N-Iodosuccinimide (NIS, 3 equiv) is used as the iodine source.
- Solvent : 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) enhances reaction efficiency by stabilizing intermediates through hydrogen bonding.
- Temperature : Reactions proceed at 60°C under air, achieving >90% conversion in 16 hours.
Advantages :
Example Protocol
- Combine 4-hydroxybenzenepropanoic acid (1.0 equiv), [Cp*IrCl₂]₂ (5 mol%), AgBF₄ (20 mol%), and NIS (3.0 equiv) in HFIP.
- Heat at 60°C for 16 hours.
- Purify via column chromatography (ethyl acetate/hexane) to isolate the product.
Hypervalent Iodine Reagent-Mediated Iodination
Hypervalent iodine reagents, such as [hydroxy(tosyloxy)iodo]benzene , enable electrophilic iodination under mild conditions. This method is particularly effective for substrates sensitive to strong acids or high temperatures.
Key Reagents and Conditions
- Iodinating Agent : [Hydroxy(tosyloxy)iodo]benzene (1.2 equiv), synthesized from iodobenzene, methanesulfonic acid, and m-CPBA in chloroform.
- Solvent : Dichloromethane or HFIP.
- Temperature : Room temperature to 40°C.
Mechanism :
- The iodine(III) reagent acts as an electrophilic iodonium source, facilitating aromatic substitution at the ortho position.
- The hydroxyl group directs iodination via hydrogen bonding with the reagent.
Yield : 70–85% after recrystallization.
Comparative Analysis of Methods
Industrial Applications and Patents
- Patent CN112142579A : Describes a phase-transfer catalysis (PTC) method using methyl iodide, though yields are lower (50–60%) compared to iridium catalysis.
- Patent US5886209A : Multi-stage esterification protocols for related propanoic acid derivatives, adaptable for introducing iodine via post-functionalization.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, 4-hydroxy-2-iodo- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: 4-hydroxybenzenepropanoic acid.
Reduction: 4-hydroxybenzenepropanoic acid.
Substitution: 4-azido-2-hydroxybenzenepropanoic acid, 4-cyano-2-hydroxybenzenepropanoic acid.
Scientific Research Applications
Anticancer Activity
Research indicates that benzenepropanoic acid derivatives exhibit significant anticancer properties. For example, studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and reactive oxygen species (ROS) generation.
Case Study:
In vitro studies involving HeLa cells showed that derivatives of benzenepropanoic acid led to increased cell death rates when treated with specific concentrations. The mechanism was linked to ROS production, which is critical in inducing apoptosis in cancer cells .
| Compound | Concentration (μg/mL) | Cell Death (%) |
|---|---|---|
| Benzenepropanoic Acid Derivative A | 10 | 30% |
| Benzenepropanoic Acid Derivative B | 50 | 60% |
| Benzenepropanoic Acid Derivative C | 100 | 85% |
Anti-inflammatory Properties
Benzenepropanoic acid has been investigated for its anti-inflammatory effects, particularly in relation to cyclooxygenase-2 (COX-2) inhibition. Compounds derived from benzenepropanoic acid have shown potential as analgesics with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Research Findings:
A study highlighted that certain derivatives demonstrated a higher binding affinity to COX-2 receptors than existing NSAIDs, suggesting their potential as safer alternatives for pain management .
Biocontrol Agents
Benzenepropanoic acid derivatives are being explored as biocontrol agents against plant pathogens. Their antifungal and antibacterial properties make them suitable candidates for sustainable agricultural practices.
Case Study:
A study on Bacillus subtilis revealed that volatile compounds produced by this bacterium, including derivatives of benzenepropanoic acid, exhibited significant antifungal activity against various plant pathogens .
| Pathogen | Inhibition Zone (mm) | Concentration (ppm) |
|---|---|---|
| Fusarium oxysporum | 15 | 100 |
| Botrytis cinerea | 20 | 200 |
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 4-hydroxy-2-iodo- involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzenepropanoic Acid, 4-Hydroxy-
- Structure : 4-hydroxy substitution without iodine.
- Properties: Molecular formula C₉H₁₀O₃, molecular weight 166.17 g/mol, CAS 501-97-3. Known as phloretic acid, it is a microbial metabolite involved in phenylalanine degradation .
- Key Differences : The absence of iodine reduces molecular weight and alters reactivity. The hydroxyl group enhances acidity (pKa ~4.5) and hydrogen-bonding capacity, making it more water-soluble than the iodinated derivative .
3-Phenylpropionic Acid (Hydrocinnamic Acid)
- Structure: No hydroxyl or iodine substituents.
- Properties : C₉H₁₀O₂, molecular weight 150.17 g/mol, CAS 501-52-0. A gut microbial metabolite linked to phenylalanine metabolism .
- Key Differences : Lacking functional groups, it exhibits lower polarity and higher lipophilicity, making it suitable for lipid-based formulations. Its bioactivity is primarily as an antimicrobial agent .
Benzenepropanoic Acid, 3,5-Bis(1,1-Dimethylethyl)-4-Hydroxy-, Methyl Ester
- Structure : 4-hydroxy, 3,5-di-tert-butyl, and methyl ester groups.
- Properties: C₁₈H₂₈O₃, molecular weight 292.41 g/mol. Identified in plant extracts, this sterically hindered phenolic derivative acts as an antioxidant due to its tert-butyl groups .
- Key Differences : The tert-butyl groups enhance steric hindrance, reducing oxidative degradation. The methyl ester increases volatility, making it detectable via GC-MS .
Benzenepropanoic Acid, 3-(2-Benzotriazol-2-yl)-5-(1,1-Dimethylethyl)-4-Hydroxy-
- Structure : 4-hydroxy, 3-benzotriazolyl, and 5-tert-butyl substituents.
- Properties : CAS 127519-17-7. Used as a UV stabilizer in polymers due to the benzotriazole moiety’s ability to absorb UV radiation .
- Key Differences : The benzotriazole group introduces photostability, a property absent in the iodinated derivative.
Physicochemical and Functional Comparison
| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Applications/Properties | CAS Number |
|---|---|---|---|---|---|
| Benzenepropanoic acid, 4-hydroxy-2-iodo- | 4-OH, 2-I | C₉H₉IO₃ | ~292.07 | Potential radiopharmaceuticals* | Not available |
| Benzenepropanoic acid, 4-hydroxy- | 4-OH | C₉H₁₀O₃ | 166.17 | Microbial metabolism, antioxidants | 501-97-3 |
| 3-Phenylpropionic acid | None | C₉H₁₀O₂ | 150.17 | Antimicrobial, flavoring agent | 501-52-0 |
| 3,5-Di-tert-butyl-4-hydroxy- methyl ester | 4-OH, 3,5-di-t-Bu, ester | C₁₈H₂₈O₃ | 292.41 | Antioxidant, GC-MS detectable | Not available |
Q & A
Q. How can contradictory data on spectral properties or reactivity be resolved experimentally?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
